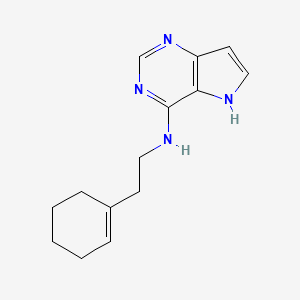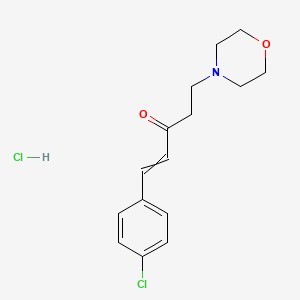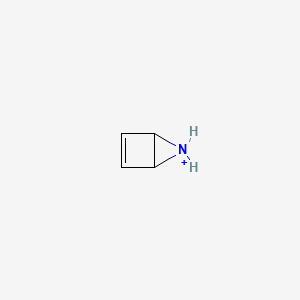
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine is a heterocyclic compound that belongs to the tetrazine family.
Vorbereitungsmethoden
The synthesis of 3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 3,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine with an equimolar amount of an acyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be further modified by using different acyl chlorides to obtain various derivatives of the compound .
The use of specific solvents, temperatures, and reaction times are critical factors in optimizing the yield and purity of the compound .
Analyse Chemischer Reaktionen
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have distinct chemical properties.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common reagents used in these reactions include acyl chlorides, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic structures.
Medicine: The compound’s anticancer properties make it a candidate for further research in drug development.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with specific molecular targets and pathways. The compound acts as an electron-deficient diene in inverse electron demand Diels-Alder reactions, which allows it to form stable adducts with various dienophiles. This property is crucial for its biological activity, particularly its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
3,6-Dimethyl-1,4-diphenyl-1,4-dihydro-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as:
3,6-Diphenyl-1,2-dihydro-1,2,4,5-tetrazine: This compound has similar chemical properties but differs in its substitution pattern and reactivity.
1,4-Diaryl-3,6-dialkyl-1,4-dihydro-1,2,4,5-tetrazine: These derivatives have been studied for their anticancer activity and have shown promising results.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
87839-68-7 |
|---|---|
Molekularformel |
C16H16N4 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3,6-dimethyl-1,4-diphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H16N4/c1-13-17-20(16-11-7-4-8-12-16)14(2)18-19(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
InChI-Schlüssel |
GQQNQWZTTDASCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=NN1C2=CC=CC=C2)C)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14407714.png)



![(2-Chlorophenyl)[(trimethylsilyl)oxy]propanedinitrile](/img/structure/B14407736.png)









